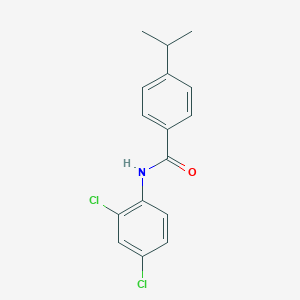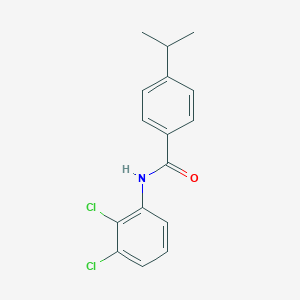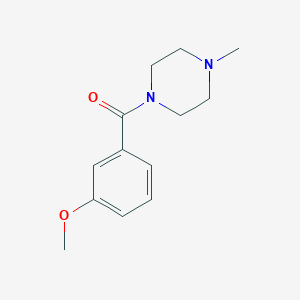![molecular formula C21H14Cl2N4O3 B263855 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate](/img/structure/B263855.png)
2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate is a chemical compound that has gained significant attention in scientific research due to its potential use in various biomedical applications.
Wirkmechanismus
The mechanism of action of 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate involves the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. By inhibiting this pathway, 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate has several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. Additionally, this compound has been shown to inhibit tumor growth and metastasis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate in lab experiments is its potent anticancer activity. This makes it an ideal candidate for studying the mechanisms of cancer cell proliferation, differentiation, and survival. However, one of the main limitations of using this compound is its toxicity. Studies have shown that this compound can induce toxicity in normal cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
For the study of this compound include investigating its potential use in combination with other anticancer agents and developing novel formulations for improved delivery and efficacy.
Synthesemethoden
The synthesis method of 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate involves the reaction of 2,6-dichlorophenol with sodium hydroxide to form 2,6-dichlorophenolate. This is followed by the reaction of 2,6-dichlorophenolate with 2-chloroacetic acid to form 2-(2,6-dichlorophenoxy)acetic acid. The final step involves the reaction of 2-(2,6-dichlorophenoxy)acetic acid with 2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridine to form 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate.
Wissenschaftliche Forschungsanwendungen
2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate has been extensively studied for its potential use in various biomedical applications. One of the main applications of this compound is in cancer research. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
Molekularformel |
C21H14Cl2N4O3 |
|---|---|
Molekulargewicht |
441.3 g/mol |
IUPAC-Name |
2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-5-ylidene)methyl]-2,6-dichlorophenoxy]acetic acid |
InChI |
InChI=1S/C21H14Cl2N4O3/c1-9-12(3-11-4-15(22)20(16(23)5-11)30-8-17(28)29)18-10(2)14(7-25)21(26)27-19(18)13(9)6-24/h3-5H,8H2,1-2H3,(H2,26,27)(H,28,29)/b12-3- |
InChI-Schlüssel |
ZWCHZAWDRBJGOO-BASWHVEKSA-N |
Isomerische SMILES |
CC\1=C(C2=C(/C1=C\C3=CC(=C(C(=C3)Cl)OCC(=O)[O-])Cl)C(=C(C(=[NH+]2)N)C#N)C)C#N |
SMILES |
CC1=C(C2=C(C1=CC3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)C(=C(C(=N2)N)C#N)C)C#N |
Kanonische SMILES |
CC1=C(C2=C(C1=CC3=CC(=C(C(=C3)Cl)OCC(=O)[O-])Cl)C(=C(C(=[NH+]2)N)C#N)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



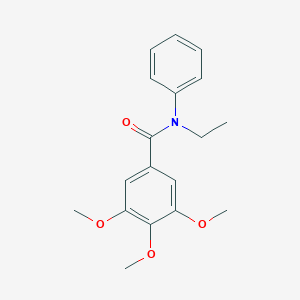
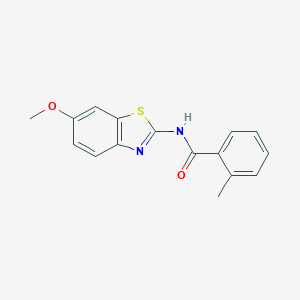
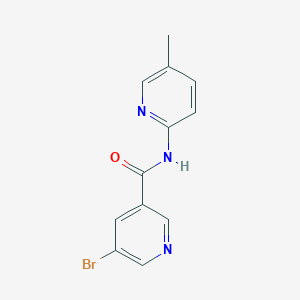
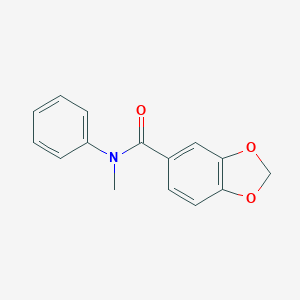
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)

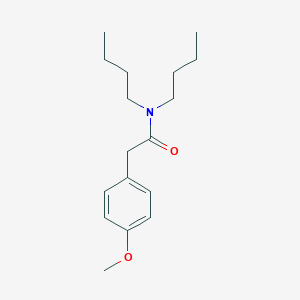
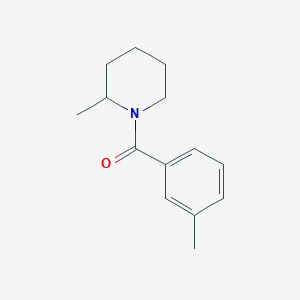
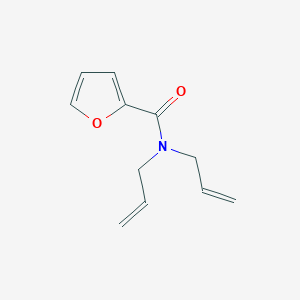

![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)
